molecular formula C12H14N2O3 B2823746 Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate CAS No. 921542-29-2

Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate

Cat. No.: B2823746
CAS No.: 921542-29-2
M. Wt: 234.255
InChI Key: GTJHKJWDXIFVGU-UHFFFAOYSA-N
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Description

Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate is a versatile chemical compound with a unique molecular structure. It belongs to the class of indole derivatives, which are known for their wide range of biological and pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoindole derivatives, while reduction reactions may produce reduced indole compounds .

Mechanism of Action

The mechanism of action of Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • CAS Number : 921542-29-2

The compound features an indoline scaffold, which is associated with various biological activities, particularly in drug discovery.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In one study, an analogue of a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MRSA, suggesting potential for development as an antimicrobial agent .

Antiviral Potential

Compounds containing imidazole rings, which are structurally similar to this compound, have been evaluated for their antiviral properties. Some studies have reported that imidazole thioacetanilides exhibit significant activity against HIV reverse transcriptase, indicating that modifications to the indoline structure could yield similar antiviral effects .

Anticancer Properties

The indoline framework is often linked to anticancer activity. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular processes.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMRSA12.5 µg/mL
AntiviralHIV Reverse TranscriptaseNot specified
AnticancerVarious Cancer Cell LinesIC50 values varied

Research Insights

Recent studies have focused on synthesizing analogues of this compound to enhance its biological activity. For example, modifications to the carbamate group or the introduction of additional functional groups have been explored to improve potency against specific targets like MRSA or cancer cell lines .

Properties

IUPAC Name

methyl N-(1-ethyl-2-oxo-3H-indol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-14-10-5-4-9(13-12(16)17-2)6-8(10)7-11(14)15/h4-6H,3,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHKJWDXIFVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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